molecular formula C51H88N2O16 B1436981 Tylosin, 20-deoxo-20-(1-piperidinyl)- CAS No. 1003024-00-7

Tylosin, 20-deoxo-20-(1-piperidinyl)-

Cat. No.: B1436981
CAS No.: 1003024-00-7
M. Wt: 985.2 g/mol
InChI Key: FCHGJLYPEOOKAB-INWPZJCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin, 20-deoxo-20-(1-piperidinyl)-: is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C₅₁H₈₈N₂O₁₆ and a molecular weight of 985.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves the modification of the parent compound, tylosin. The process typically includes the removal of the 20-deoxo group and the introduction of a 1-piperidinyl group. The specific reaction conditions and reagents used in this synthesis are proprietary and not widely published. general macrolide synthesis methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is likely to follow similar routes as other macrolide antibiotics, involving large-scale fermentation of Streptomyces fradiae followed by chemical modification. The exact industrial methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Tylosin, 20-deoxo-20-(1-piperidinyl)- is used as a biochemical tool for studying macrolide antibiotics and their derivatives. It helps in understanding the structure-activity relationships of these compounds .

Biology: In biology, this compound is used in proteomics research to study protein interactions and functions. It is particularly useful in identifying and quantifying proteins in complex biological samples .

Medicine: In medicine, Tylosin, 20-deoxo-20-(1-piperidinyl)- is studied for its potential therapeutic applications. It has shown promise in treating bacterial infections, particularly those caused by gram-positive bacteria .

Industry: In the industrial sector, this compound is used in the development of new antibiotics and other pharmaceutical products. It is also used in quality control processes to ensure the efficacy and safety of macrolide antibiotics .

Mechanism of Action

The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHGJLYPEOOKAB-INWPZJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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